REACTION_CXSMILES
|
[CH2:1]([O:3][C:4]([C:6]1[NH:10][CH:9]=[C:8]([CH2:11][CH2:12][CH2:13][C:14]([OH:16])=O)[CH:7]=1)=[O:5])[CH3:2].FC(F)(F)C(OC(=O)C(F)(F)F)=O>C(O)(C(F)(F)F)=O>[O:16]=[C:14]1[C:9]2[NH:10][C:6]([C:4]([O:3][CH2:1][CH3:2])=[O:5])=[CH:7][C:8]=2[CH2:11][CH2:12][CH2:13]1
|
Name
|
|
Quantity
|
30 g
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Type
|
reactant
|
Smiles
|
C(C)OC(=O)C1=CC(=CN1)CCCC(=O)O
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Name
|
|
Quantity
|
42 g
|
Type
|
reactant
|
Smiles
|
FC(C(=O)OC(C(F)(F)F)=O)(F)F
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Name
|
|
Quantity
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500 mL
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Type
|
solvent
|
Smiles
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C(=O)(C(F)(F)F)O
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Control Type
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AMBIENT
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Type
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CUSTOM
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Details
|
The resulting solution was stirred at room temperature for 60 min
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Rate
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UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
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CUSTOM
|
Details
|
Into a 1000-mL round-bottom flask was placed
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Type
|
CONCENTRATION
|
Details
|
concentrated under vacuum
|
Type
|
ADDITION
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Details
|
diluted with 500 mL of water and 500 mL of EA
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Type
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EXTRACTION
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Details
|
extracted with 3×500 mL of ethyl acetate
|
Type
|
WASH
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Details
|
The combined organic layers were washed with 1×500 mL of saturated aqueous potassium carbonate and 1×500 mL of brine
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Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over anhydrous sodium sulfate
|
Type
|
CONCENTRATION
|
Details
|
concentrated under vacuum
|
Reaction Time |
60 min |
Name
|
|
Type
|
product
|
Smiles
|
O=C1CCCC=2C=C(NC12)C(=O)OCC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 24 g | |
YIELD: PERCENTYIELD | 87% | |
YIELD: CALCULATEDPERCENTYIELD | 87% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |